4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-5-4-6-18(2)24(17)29-23(31)16-34-26-27-13-14-30(26)21-10-8-20(9-11-21)25(32)28-15-22-12-7-19(3)33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTARIBQAVBKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest for its potential biological activities. Its structure includes functional groups such as imidazole, benzamide, and thioether, which are known to influence various biological mechanisms.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in antitumor , antimicrobial , and anti-inflammatory therapies. Below is a summary of findings categorized by activity type.
Antitumor Activity
Several studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 family proteins, which are crucial in regulating cell death.
- Case Study : In vitro assays demonstrated that related imidazole-containing compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating robust cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Study Findings : Research involving similar thiazole and imidazole derivatives has shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Pathogen | Compound Tested | Method Used | Result |
|---|---|---|---|
| S. aureus | Imidazole Derivative | Cylinder Wells Diffusion | Effective |
| E. coli | Benzamide Derivative | MTT Assay | Significant Inhibition |
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been explored:
- Research Insights : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in cellular models, suggesting a potential therapeutic role in conditions like rheumatoid arthritis or chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features:
- Imidazole Ring : Essential for interaction with biological targets, influencing both antitumor and antimicrobial activities.
- Benzamide Moiety : Contributes to binding affinity and selectivity towards specific receptors or enzymes involved in disease pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one exhibit promising anticancer properties. For instance, derivatives containing thioether and imidazole functionalities have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A derivative of this compound was tested against human breast cancer (MCF-7) cells, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to modulate the expression of apoptosis-related proteins.
Antimicrobial Properties
The presence of the imidazole ring suggests potential antimicrobial activity. Studies have shown that imidazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes.
Case Study:
In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, particularly those involved in metabolic pathways. For example, it may serve as an inhibitor of certain kinases or phosphatases involved in cancer progression.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 15 |
| Phosphodiesterase | Non-competitive | 25 |
Drug Design and Development
Due to its unique scaffold, this compound can be utilized as a lead structure in drug design. Modifications at various positions can yield new derivatives with enhanced potency and selectivity for specific biological targets.
Example Modification:
Introducing halogen substituents on the aromatic rings has been shown to improve binding affinity for target proteins, making it a candidate for further optimization in drug development programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
